Methyl 2-bromo-5-methoxyisonicotinate
Description
Methyl 2-bromo-5-methoxyisonicotinate is a brominated isonicotinic acid derivative featuring a methoxy group at the 5-position and a bromine atom at the 2-position of the pyridine ring. Its molecular formula is C₈H₈BrNO₃, with a molecular weight of 246.06 g/mol (calculated from ). This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. Its reactivity is influenced by the electron-withdrawing bromine atom and the electron-donating methoxy group, enabling diverse functionalization pathways.
Properties
Molecular Formula |
C8H8BrNO3 |
|---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
methyl 2-bromo-5-methoxypyridine-4-carboxylate |
InChI |
InChI=1S/C8H8BrNO3/c1-12-6-4-10-7(9)3-5(6)8(11)13-2/h3-4H,1-2H3 |
InChI Key |
NAQODWOOZJGDKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1C(=O)OC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
Methyl 5-Bromo-2-Methoxyisonicotinate (CAS 886365-25-9)
- Structural Features : Bromine at position 5, methoxy at position 2 (reverse of the target compound) .
- Molecular Formula: C₈H₈BrNO₃ (identical to the target compound).
- Key Differences :
- Altered electronic distribution due to substituent positions, affecting reactivity in cross-coupling reactions.
- Higher steric accessibility of bromine at position 5 may enhance nucleophilic substitution rates compared to the target compound.
- Applications : Used in synthesizing analogs of antitumor agents, leveraging its regioselectivity in Suzuki-Miyaura couplings .
Ester Variants
Ethyl 2-Bromo-5-Methoxyisonicotinate (CAS 1276657-05-6)
- Structural Features : Ethyl ester instead of methyl ester.
- Molecular Formula: C₉H₁₀BrNO₃; molecular weight = 260.08 g/mol .
- Slower hydrolysis kinetics compared to the methyl ester due to steric hindrance.
- Limitations: Limited commercial availability and uncharacterized purity/safety data .
Functional Group Modifications
Methyl 2-Bromo-5-Hydroxyisonicotinate (CAS 1256810-42-0)
- Structural Features : Hydroxyl (-OH) replaces methoxy (-OCH₃) at position 5 .
- Molecular Formula: C₇H₆BrNO₃.
- Key Differences: The hydroxyl group introduces hydrogen-bonding capability, increasing solubility in polar solvents. Higher acidity (pKa ~8–10) due to the phenolic proton, enabling deprotonation-driven reactions.
- Applications: Potential use in metal-chelating ligands or prodrugs requiring pH-sensitive activation .
Methyl 2-(Benzyloxy)-5-Bromoisonicotinate (CAS 1222090-62-1)
- Structural Features : Benzyloxy (-OCH₂C₆H₅) at position 2, bromine at position 5 .
- Molecular Formula: C₁₄H₁₂BrNO₃; molecular weight = 322.16 g/mol.
- Key Differences :
- Applications : Intermediate in multi-step syntheses where selective deprotection is needed.
Methyl 5-Fluoro-2-Methoxyisonicotinate (CAS 1214346-01-6)
- Structural Features : Fluorine replaces bromine at position 5 .
- Molecular Formula: C₈H₈FNO₃.
- Key Differences :
- Fluorine’s electronegativity enhances electron-deficient character at position 5, directing meta-substitution.
- Lower molecular weight (197.15 g/mol) and reduced steric bulk compared to brominated analogs.
- Applications : Fluorine’s metabolic stability makes it valuable in PET tracer development .
Comparative Data Table
Key Research Findings
- Reactivity Trends : Bromine at position 2 (target compound) shows higher electrophilicity than at position 5 due to proximity to the electron-withdrawing ester group .
- Biological Activity : Methoxy groups enhance metabolic stability compared to hydroxyl analogs, making methyl/ethyl esters preferred in drug design .
- Synthetic Utility : Benzyloxy-protected derivatives enable selective functionalization but require additional deprotection steps .
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